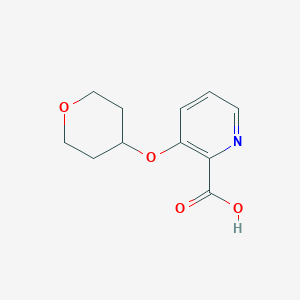

3-(Oxan-4-yloxy)pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Oxan-4-yloxy)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .

Synthesis Analysis

The synthesis of pyridine carboxylic acid derivatives has been studied in the past . In one study, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization . Three new complexes were prepared, including a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct, and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate, and pyridinium-4-carboxylic acid hydrogen squarate .Molecular Structure Analysis

The molecular structure of pyridine carboxylic acid derivatives has been analyzed using X-ray structural analysis . For example, picolinic acid exists in one of the complexes as a zwitterion . In contrast, pyridine carboxylic acids in two other complexes are in a cationic form .Chemical Reactions Analysis

The chemical reactions involving pyridine carboxylic acid derivatives have been studied . In the structures optimized at the APF-D/6-311++G (d,p) level of theory, no proton migration between the acid molecules is observed (molecular complex, or cocrystal), while single-crystal X-ray diffraction studies showed that proton transfer takes place and the obtained systems are called the hydrogen-bonded ion pair .Applications De Recherche Scientifique

Coordination Polymers and Metal-Organic Frameworks

The reactivity of pyridine carboxylic acid derivatives with metal ions under different conditions can lead to the formation of coordination polymers and metal-organic frameworks. One study highlighted the formation of different products when pyridine-2,4,6-tricarboxylic acid reacted with Zn(II) salts, resulting in coordination polymers with a zigzag structure depending on the presence of pyridine in the reaction mixture (Ghosh, Savitha, & Bharadwaj, 2004). Another investigation demonstrated the synthesis and structural characterization of lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids, revealing their potential in photophysical applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Extraction and Separation Techniques

Pyridine carboxylic acids are also significant in the development of extraction and separation techniques. A study on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) explored the efficiency of different diluents, contributing to the optimization of extraction processes in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Antimicrobial Activities and DNA Interactions

Research on pyridine carboxylic acids and their derivatives has also extended to evaluating their antimicrobial activities and interactions with DNA. A study investigated the antimicrobial activities, DNA interactions, and spectroscopic characterizations of pyridine-2-carboxylic acid and its derivatives, showing promising results against Gram-positive and Gram-negative bacteria, as well as insightful DNA interactions (Tamer et al., 2018).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds related to pyridine-2-carboxylic acid are areas of active research. For instance, the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters demonstrated the use of carboxylic acids as traceless activators for the synthesis of substituted pyridines, highlighting innovative approaches in organic synthesis (Neely & Rovis, 2014).

Propriétés

IUPAC Name |

3-(oxan-4-yloxy)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)10-9(2-1-5-12-10)16-8-3-6-15-7-4-8/h1-2,5,8H,3-4,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCZOPKBHZBNKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yloxy)pyridine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2843755.png)

![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)

![1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2843757.png)

![3-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2843767.png)

![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2843768.png)

![N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2843770.png)

![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)